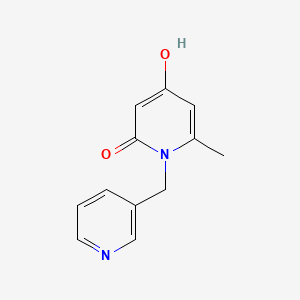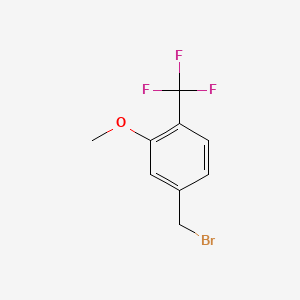
3-甲氧基-4-(三氟甲基)苄基溴
描述
3-Methoxy-4-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H8BrF3O. It is a derivative of benzyl bromide, where the benzene ring is substituted with a methoxy group at the 3-position and a trifluoromethyl group at the 4-position. This compound is known for its reactivity and is used in various chemical syntheses and research applications.
科学研究应用
3-Methoxy-4-(trifluoromethyl)benzyl bromide is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment, aiding in the study of biological processes.
Medicine: It is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of specialty chemicals and materials, including agrochemicals and polymers.
作用机制
Target of Action
Benzyl bromides are generally known to be versatile intermediates in organic synthesis, often used in nucleophilic substitution reactions .
Mode of Action
3-Methoxy-4-(trifluoromethyl)benzyl bromide, like other benzyl bromides, is likely to undergo nucleophilic substitution reactions. In these reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the carbon atom bonded to the bromine atom, leading to the replacement of the bromine .
Biochemical Pathways
It’s worth noting that benzyl bromides are often used in the synthesis of various organic compounds, potentially affecting a wide range of biochemical pathways depending on the final product .
Result of Action
As a benzyl bromide, it’s primarily used as a building block in the synthesis of various organic compounds . The effects of these compounds can vary widely depending on their structure and function.
Action Environment
The action, efficacy, and stability of 3-Methoxy-4-(trifluoromethyl)benzyl bromide can be influenced by various environmental factors. These may include the pH of the environment, temperature, presence of other chemicals, and specific conditions of the reaction it’s involved in .
生化分析
Biochemical Properties
3-Methoxy-4-(trifluoromethyl)benzyl bromide plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is known to interact with various enzymes and proteins, facilitating nucleophilic substitution reactions. The compound’s bromine atom is a good leaving group, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biomolecules, which can be utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Cellular Effects
The effects of 3-Methoxy-4-(trifluoromethyl)benzyl bromide on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with cellular proteins can lead to alterations in protein function and cellular behavior. For instance, it may inhibit or activate specific enzymes, thereby modulating metabolic pathways and affecting cell growth and differentiation .
Molecular Mechanism
At the molecular level, 3-Methoxy-4-(trifluoromethyl)benzyl bromide exerts its effects through covalent modification of biomolecules. The bromine atom in the compound is displaced by nucleophiles, leading to the formation of stable covalent bonds. This interaction can result in enzyme inhibition or activation, depending on the target molecule. Additionally, the presence of the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxy-4-(trifluoromethyl)benzyl bromide can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. Studies have shown that the compound remains stable under ambient conditions, but its reactivity may decrease over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of 3-Methoxy-4-(trifluoromethyl)benzyl bromide vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, it may cause adverse effects such as enzyme inhibition, cellular toxicity, and organ damage. Threshold effects have been observed, where a specific dosage range leads to significant biological responses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
3-Methoxy-4-(trifluoromethyl)benzyl bromide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound’s metabolism can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules. These interactions can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Methoxy-4-(trifluoromethyl)benzyl bromide is transported and distributed through passive diffusion and active transport mechanisms. The compound’s lipophilicity allows it to cross lipid membranes easily, facilitating its accumulation in specific cellular compartments. Transporters and binding proteins may also play a role in its distribution, affecting its localization and concentration within different tissues .
Subcellular Localization
The subcellular localization of 3-Methoxy-4-(trifluoromethyl)benzyl bromide is influenced by its chemical properties and interactions with cellular components. The compound may localize to specific organelles such as the endoplasmic reticulum, mitochondria, or nucleus, depending on its binding interactions and post-translational modifications. These localizations can impact its activity and function, leading to targeted effects on cellular processes .
准备方法
The synthesis of 3-Methoxy-4-(trifluoromethyl)benzyl bromide typically involves the bromination of 3-methoxy-4-(trifluoromethyl)toluene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
化学反应分析
3-Methoxy-4-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the benzyl bromide moiety is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of corresponding benzyl derivatives.
Oxidation Reactions: The methoxy group can undergo oxidation under strong oxidative conditions, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: The trifluoromethyl group is generally resistant to reduction, but the benzyl bromide moiety can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
相似化合物的比较
3-Methoxy-4-(trifluoromethyl)benzyl bromide can be compared with other benzyl bromide derivatives, such as:
4-Methoxybenzyl bromide: Lacks the trifluoromethyl group, making it less electron-withdrawing and potentially less reactive in certain nucleophilic substitution reactions.
4-(Trifluoromethyl)benzyl bromide: Lacks the methoxy group, which may affect its solubility and reactivity in different chemical environments.
3-Methoxybenzyl bromide: Lacks the trifluoromethyl group, which can influence its electronic properties and reactivity.
The presence of both the methoxy and trifluoromethyl groups in 3-Methoxy-4-(trifluoromethyl)benzyl bromide makes it unique, offering a combination of electron-donating and electron-withdrawing effects that can be advantageous in various chemical reactions.
属性
IUPAC Name |
4-(bromomethyl)-2-methoxy-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-14-8-4-6(5-10)2-3-7(8)9(11,12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVUCILNTIWNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




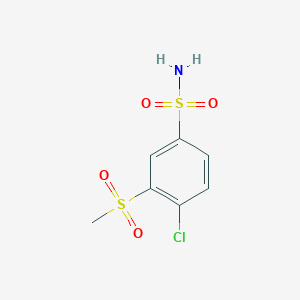
![Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1455831.png)
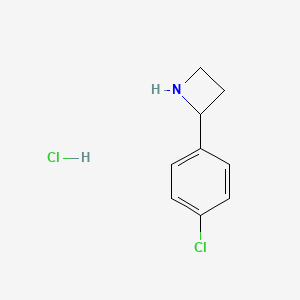
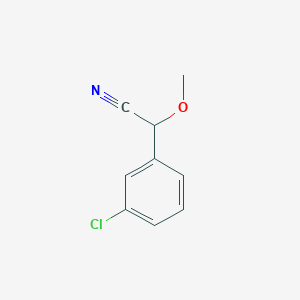
![Ethyl[1-(4-methylphenyl)butan-2-yl]amine](/img/structure/B1455837.png)
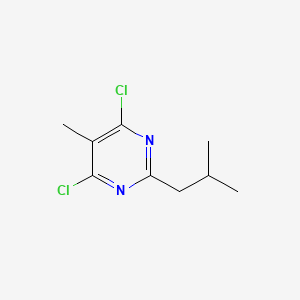
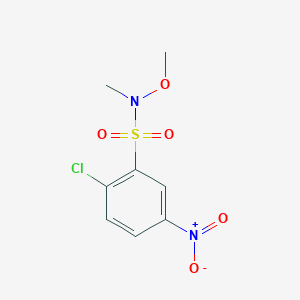
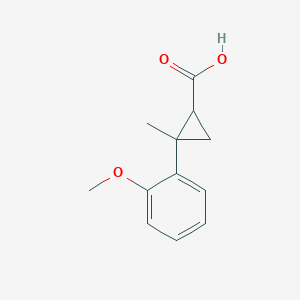

![Methyl 2-{4-hydroxy-1-[(5-methyl-2-furyl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1455847.png)
